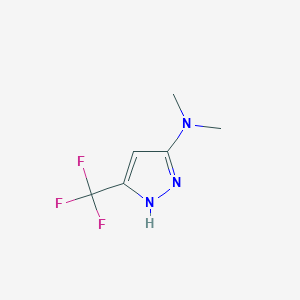
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a nitro group at the 4-position of the phthalimide ring and a carboxypentyl chain attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide, resulting in 4-nitrophthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The resulting 4-nitrophthalimide is then reacted with 5-bromopentanoic acid in the presence of a base such as potassium carbonate to introduce the carboxypentyl chain.
Industrial Production Methods
Industrial production of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phthalimide ring can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-amino-N-(5-carboxypentyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Aplicaciones Científicas De Investigación
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is used in the development of organic π-conjugated materials for electronic devices such as sensors and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid can be compared with other phthalimide derivatives such as:
4-nitrophthalimide: Lacks the carboxypentyl chain, making it less versatile in certain applications.
N-(5-carboxypentyl)phthalimide: Lacks the nitro group, resulting in different reactivity and biological activity.
4-amino-N-(5-carboxypentyl)phthalimide: Formed by the reduction of this compound, with different chemical and biological properties.
The presence of both the nitro group and the carboxypentyl chain in this compound makes it unique and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H14N2O6 |
|---|---|
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
6-(5-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-1-3-7-15-13(19)10-6-5-9(16(21)22)8-11(10)14(15)20/h5-6,8H,1-4,7H2,(H,17,18) |
Clave InChI |
NXXKBRGGMSPDNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)










![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)


